molecular formula C10H8N2 B1205877 2,4'-Bipyridine CAS No. 581-47-5

2,4'-Bipyridine

Cat. No. B1205877
Key on ui cas rn: 581-47-5
M. Wt: 156.18 g/mol
InChI Key: RMHQDKYZXJVCME-UHFFFAOYSA-N
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Patent
US07723522B2

Procedure details

14.0 g (87 mmol) of 1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride obtained in Example 1 was dissolved in 25 ml of acetonitrile and mixed with 10 g (83 mmol) of 4-acetylpyridine, and 12.6 g (125 mmol) of triethylamine was added dropwise thereto at 45° C. or less. After 30 minutes of the reaction at 45° C., acetonitrile and triethylamine were evaporated under a reduced pressure, and 25 ml (416 mmol) of acetic acid and 39 g (454 mmol) of ammonium acetate were added to the residual liquid to carry out the reaction at 120° C. for 8 hours. After completion of the reaction, this was cooled to room temperature, neutralized with 217 g of 25% sodium hydroxide aqueous solution and then extracted three times with 200 ml of toluene. The organic layer was concentrated and then purified by distillation under a reduced pressure to obtain 10.3 g (yield 80%) of the title compound (purity 99.9%, melting point 56-57° C.).
Name
1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
12.6 g
Type
solvent
Reaction Step Two
Quantity
217 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
39 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl-].C[N+:3]1C(=O)N(C)[CH:6]=[CH:7][CH:8]=1.[C:11]([C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1)(=O)[CH3:12].C(O)(=O)C.C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(#N)C.C(N(CC)CC)C>[N:3]1[CH:8]=[CH:7][CH:6]=[CH:12][C:11]=1[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
1,3-dimethyl-2,3-dihydro-2-oxopyrimidinium chloride
Quantity
14 g
Type
reactant
Smiles
[Cl-].C[N+]=1C(N(C=CC1)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1
Name
Quantity
12.6 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
217 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
39 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 45° C. or less
CUSTOM
Type
CUSTOM
Details
After 30 minutes of the reaction at 45° C.
Duration
30 min
ADDITION
Type
ADDITION
Details
were added to the residual liquid
CUSTOM
Type
CUSTOM
Details
the reaction at 120° C. for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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